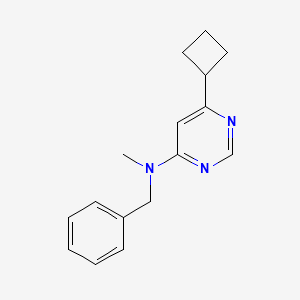

![molecular formula C18H21F3N4 B6445966 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2640978-61-4](/img/structure/B6445966.png)

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a phenyl ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Phenylpropyl is a two-ring system consisting of a benzene ring and a propyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a phenyl ring . The exact structure would depend on the specific locations of these groups within the molecule. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions . Piperazine rings can undergo reactions such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could influence the compound’s reactivity and polarity .Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors such as dopamine d2, d1, d3, 5-ht1a, 5-ht2a and 5-ht7 receptors . These receptors play crucial roles in various neurological processes, including cognition, mood, and motor control.

Mode of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate inflammatory responses in the nervous system.

Biochemical Pathways

Similar compounds have been found to inhibit er stress and apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may interact with these pathways to exert its neuroprotective and anti-inflammatory effects.

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability and selective inhibitory activity

Result of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have similar effects.

Avantages Et Limitations Des Expériences En Laboratoire

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a number of advantages for use in laboratory experiments. It is highly soluble in water and other solvents, making it easy to work with. In addition, this compound is relatively inexpensive and can be easily synthesized from readily available starting materials. However, this compound also has some limitations. It is not very stable and can be easily degraded by heat and light. In addition, this compound can be toxic if ingested and should be handled with care.

Orientations Futures

There are a number of potential future directions for research on 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceuticals and other organic molecules. In addition, further research could be conducted into the development of more efficient and cost-effective methods of synthesis. Finally, further research could be conducted into the development of safer and more effective ways to use this compound in laboratory experiments.

Méthodes De Synthèse

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can be synthesized via a number of methods, including a two-step process involving a condensation reaction of a piperazine and a phenylpropyl halide followed by a cyclization reaction. The condensation reaction is carried out in an aqueous solution of a base such as sodium hydroxide or potassium hydroxide, while the cyclization reaction is carried out in an organic solvent such as dichloromethane. Other methods of synthesis include the direct condensation of a piperazine and a phenylpropyl halide in an aqueous solution and the reaction of a piperazine and a phenylpropyl halide in the presence of an acid catalyst such as sulfuric acid.

Applications De Recherche Scientifique

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has been used in a variety of scientific research applications, including as a precursor for the synthesis of pharmaceuticals, as a building block for other organic molecules, and as a catalyst in organic synthesis. This compound has also been used in the synthesis of a number of other molecules, including amino acids, peptides, and nucleosides. In addition, this compound has been used in the synthesis of a number of complex molecules, including polymers, dendrimers, and nanomaterials.

Propriétés

IUPAC Name |

4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4/c19-18(20,21)16-13-17(23-14-22-16)25-11-9-24(10-12-25)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUAHHMPAMPLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445888.png)

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445891.png)

![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445902.png)

![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445910.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445918.png)

![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)

![benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine](/img/structure/B6445936.png)

![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)

![N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6445941.png)

![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445947.png)

![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445955.png)

![2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445957.png)

![4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6445970.png)